molecular formula C14H10ClNO B2428733 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole CAS No. 35875-75-3

2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole

Cat. No. B2428733
CAS RN: 35875-75-3
M. Wt: 243.69
InChI Key: GSCLPYWGXHGCOK-UHFFFAOYSA-N
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Description

Compounds like “2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole” belong to a class of organic compounds known as benzoxazoles, which are aromatic heterocyclic compounds with a benzene ring fused to an oxazole ring . They are used in various fields such as medicine, agriculture, and materials due to their diverse biological activities .


Synthesis Analysis

The synthesis of benzoxazoles often involves the cyclization of 2-aminophenols and carboxylic acids or their derivatives . The specific synthesis process for “this compound” is not available in the literature I found.


Molecular Structure Analysis

The molecular structure of benzoxazoles can be analyzed using various spectroscopic techniques such as FT-IR, UV-vis, and NMR . These techniques can provide information about the functional groups, electronic transitions, and atomic connectivity in the molecule .


Chemical Reactions Analysis

The chemical reactions of benzoxazoles depend on their functional groups and substitution patterns. They can undergo various reactions such as alkylation, acylation, nitration, sulfonation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” can be predicted using computational methods. These properties include molecular weight, XLogP (a measure of lipophilicity), hydrogen bond donor and acceptor count, rotatable bond count, and exact mass .

Scientific Research Applications

Anti-Psoriatic Potential

The compound 2-(4-Chlorophenyl)-5-benzoxazoleacetic acid and its ester variant demonstrated promising anti-psoriatic activities. This was evidenced in an imiquimod-induced psoriatic mouse model, where both topical and oral administration resulted in significant reductions in erythema intensity, thickness, and desquamation of psoriasis. The compounds also showed histopathological improvements in the skin tissues of treated mice, indicating potential as a new drug for psoriasis treatment (Ayoub et al., 2022).

Antagonistic Activity on Corticotropin-Releasing Factor

Benzazole derivatives, including 2-(4-Chlorophenyl)-5-methyl-1,3-benzoxazole, were synthesized and evaluated for their role as corticotropin-releasing factor 1 (CRF1) receptor antagonists. This research highlighted the compound's potent binding activity against the human CRF1 receptor, indicating its potential as a lead in CRF1 receptor antagonist drug discovery (Mochizuki et al., 2016).

Safety and Hazards

The safety and hazards of a compound depend on its physical, chemical, and toxicological properties. Some benzoxazoles have been reported to be hazardous and toxic to aquatic life .

Future Directions

The future research on benzoxazoles could focus on the design and synthesis of new derivatives with improved biological activities and reduced toxicity. The development of green and efficient synthetic methods is also an important research direction .

properties

IUPAC Name

2-(4-chlorophenyl)-5-methyl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO/c1-9-2-7-13-12(8-9)16-14(17-13)10-3-5-11(15)6-4-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCLPYWGXHGCOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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